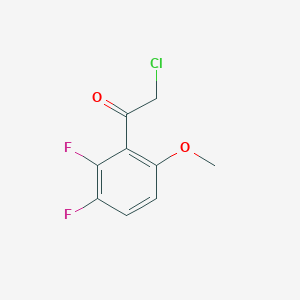
2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a chlorinated ethanone derivative with two fluorine atoms and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone typically involves the chlorination of 1-(2,3-difluoro-6-methoxyphenyl)ethanone. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid (CH3COOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,3-difluoro-6-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone: Similar structure but with different substituents on the phenyl ring.
2-Chloro-1-(2,3-difluorophenyl)ethanone: Lacks the methoxy group, leading to different chemical properties.
2-Chloro-1-(2,3-difluoro-6-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-3-2-5(11)9(12)8(7)6(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
WJNISBKLJWCCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















